9-Methylcarbazole-2,4-diol
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Overview
Description
9-Methylcarbazole-2,4-diol is an organic compound with the molecular formula C13H11NO2 It is a derivative of carbazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylcarbazole-2,4-diol typically involves the following steps:
Starting Material: The synthesis often begins with carbazole, which undergoes methylation to introduce the methyl group at the 9-position.
Hydroxylation: Subsequent hydroxylation at the 2 and 4 positions can be achieved using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and hydroxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming 9-Methylcarbazole.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation Products: Quinones, other oxidized derivatives.
Reduction Products: 9-Methylcarbazole.
Substitution Products: Halogenated or sulfonated derivatives.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology:
Biological Probes: Utilized in the study of enzyme activities and biological pathways.
Medicine:
Pharmaceuticals: Potential precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to its chromophoric properties.
Electronics: Employed in the fabrication of organic electronic devices.
Mechanism of Action
The mechanism by which 9-Methylcarbazole-2,4-diol exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The hydroxyl groups can form hydrogen bonds, affecting molecular interactions and stability.
Comparison with Similar Compounds
Carbazole: The parent compound, lacking the methyl and hydroxyl groups.
9-Methylcarbazole: Similar structure but without the hydroxyl groups.
2,4-Dihydroxycarbazole: Lacks the methyl group at the 9-position.
Uniqueness: 9-Methylcarbazole-2,4-diol is unique due to the presence of both the methyl group at the 9-position and hydroxyl groups at the 2 and 4 positions. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other carbazole derivatives may not fulfill.
Properties
IUPAC Name |
9-methylcarbazole-2,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-14-10-5-3-2-4-9(10)13-11(14)6-8(15)7-12(13)16/h2-7,15-16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZSJMMTPIDKRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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